
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, dioxidotetrahydrothiophenyl, methoxybenzyl, and carboxamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the benzothiophene core with a suitable thiophene derivative under oxidative conditions to form the dioxidotetrahydrothiophenyl group.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine, such as 3-methoxybenzylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Anti-Tubercular Activity
Recent studies have highlighted the effectiveness of compounds similar to 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide in inhibiting the growth of Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of benzothiophene-1,1-dioxide exhibit significant anti-tubercular properties. For instance, a study demonstrated that specific substitutions at the C-3 position of the benzothiophene ring can enhance inhibitory activity against M. tuberculosis while maintaining low cytotoxicity in eukaryotic cells .
Table 1: Structure-Activity Relationship of Benzothiophene Derivatives
Compound Type | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (Vero cell TC50) |
---|---|---|
Benzothiophene with tetrazole | 2.6 µM | 0.1 µM |
Oxadiazoles | 3–8 µM | Varies |
Imidazoles, thiadiazoles | Little activity | High |
Structure and Mechanism of Action
The compound's structure features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the dioxido group in the tetrahydrothiophen moiety is crucial for enhancing its interaction with biological targets. The mechanism by which these compounds exert their effects may involve interference with bacterial metabolic pathways or direct interaction with bacterial DNA or proteins .
Potential Therapeutic Uses
Beyond its anti-tubercular properties, the compound may also have applications in treating other infectious diseases or as a scaffold for developing new drugs targeting different pathogens. The versatility of the benzothiophene structure allows for modifications that could lead to compounds with varied pharmacological profiles.
Case Studies and Research Findings
Several studies have focused on synthesizing and testing derivatives of this compound:
- Study on Synthesis and Activity : A research article detailed the synthesis of various benzothiophene derivatives and their subsequent testing against M. tuberculosis. The findings indicated that certain modifications significantly enhanced anti-tubercular activity while minimizing toxicity to human cells .
- Comparative Analysis : Another study evaluated the efficacy of different benzothiophene derivatives against a range of bacterial strains, providing insights into how structural variations impact biological activity .
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and methoxybenzyl groups could enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(benzyl)-1-benzothiophene-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
3-chloro-N-(tetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl group, potentially altering its chemical reactivity.
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may influence its solubility and reactivity.
Uniqueness
The unique combination of functional groups in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide contributes to its distinct chemical and biological properties. The presence of the dioxidotetrahydrothiophenyl group, in particular, may enhance its oxidative stability and reactivity compared to similar compounds.
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C22H22ClNO4S2
- Molecular Weight : 464.0 g/mol
- CAS Number : 874138-75-7
The compound exhibits its biological effects primarily through the inhibition of microtubule polymerization. This mechanism is akin to that of known antimitotic agents, which disrupt cell division and can lead to apoptosis in cancer cells. The presence of the methoxy group on the benzothiophene moiety has been shown to enhance its antiproliferative activity, suggesting a structure-activity relationship that is crucial for its efficacy .
Antiproliferative Activity
Research has demonstrated that derivatives of benzothiophene, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 2.6 to 18 nM for related compounds in inhibiting cancer cell proliferation. Specifically, the compound showed enhanced activity against human osteosarcoma and leukemia cell lines compared to standard treatments like combretastatin A-4 .
Selectivity Towards Cancer Cells
In vitro studies indicate that this compound selectively targets cancer cells while exhibiting low toxicity towards normal human cells. For example, in tests involving peripheral blood lymphocytes and human umbilical vein endothelial cells (HUVECs), the IC50 values were significantly higher (over 20 µM), indicating a favorable therapeutic window for cancer treatment .
Case Studies and Research Findings
Study | Cell Lines Tested | IC50 Values (nM) | Notes |
---|---|---|---|
Study 1 | Human osteosarcoma MNNG/HOS | 2.6 | Significant growth inhibition observed |
Study 2 | Murine leukemia L1210 | 12 | More potent than reference compounds |
Study 3 | Cervical carcinoma HeLa cells | 10 | Selective cytotoxicity confirmed |
In Vivo Studies
In vivo experiments using xenograft models have shown that the compound can effectively inhibit tumor growth. For instance, administration of the compound at a dosage of 50 mg/kg resulted in significant tumor size reduction in treated mice compared to control groups .
Properties
Molecular Formula |
C21H20ClNO4S2 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4S2/c1-27-16-6-4-5-14(11-16)12-23(15-9-10-29(25,26)13-15)21(24)20-19(22)17-7-2-3-8-18(17)28-20/h2-8,11,15H,9-10,12-13H2,1H3 |
InChI Key |
WBOADOGKVAZNHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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